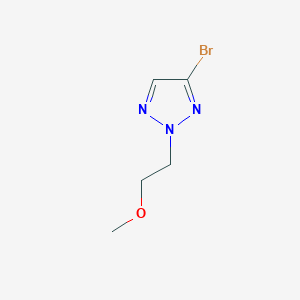

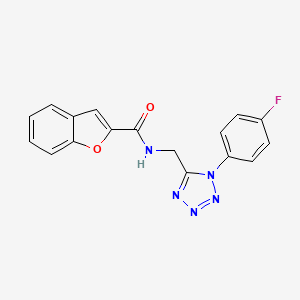

![molecular formula C9H10N2O3 B2369698 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 191097-21-9](/img/structure/B2369698.png)

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is a type of benzoxazine monomer . Benzoxazines are a class of phenolic thermosets formed by thermal ring opening of the corresponding benzoxazines without any catalyst . They are known for their low water absorption, nearly zero shrinkage upon curing, thermal stability, and chemical resistance .

Synthesis Analysis

The synthesis of benzoxazine monomers like “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be achieved by a simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . This compound can then be copolymerized with styrene in a 1:4 mol ratio by free radical polymerization using 2,2′-azobis (isobutyronitrile) (AIBN) as an initiator .Molecular Structure Analysis

The molecular structure of “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” is characterized by an oxazine ring fused with a benzene ring . The oxazine ring is a six-membered heterocyclic ring with oxygen and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” include its synthesis through esterification and its copolymerization with styrene . The curing behavior and thermal properties of both the monomer and the resulting copolymer have been studied using differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-Pot Synthesis : A one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones has been developed, utilizing N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. This process features a Smiles rearrangement and cyclization, presenting an efficient synthesis approach (Cho et al., 2003).

- Practicable Synthesis Methods : There's significant interest in the synthesis of pyrido[2,3-b][1,4]oxazin-2-ones for potential pharmaceutical applications. Various synthetic methods, including the Smiles rearrangement, have been employed for creating these compounds (Gim et al., 2007).

- Unprecedented Intramolecular O-arylation : The synthesis of 2-substituted 4H-pyrido[1,3]oxazin-4-ones has been achieved through a novel intramolecular O-arylation process. This technique broadens the scope of available pyrido-oxazinone derivatives, valuable in medicinal chemistry (Slowinski et al., 2013).

Chemical Derivatives and Applications

- Derivative Synthesis : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives have been synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate, indicating diverse applications for pyrido-oxazinone derivatives in chemical synthesis (Arrault et al., 2002).

- Electrophilic Interaction for Synthesis : A one-pot synthesis method using electrophilic interaction has been developed for hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. This approach highlights the potential of pyrido-oxazine derivatives in organic synthesis (Kumar et al., 2011).

- Anodic Monofluorination : Anodic fluorination has been used for regioselective modification of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives, demonstrating the chemical versatility of these compounds (Iwayasu et al., 2002).

Eigenschaften

IUPAC Name |

2-(2-hydroxyethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-5-3-7-9(13)11-8-6(14-7)2-1-4-10-8/h1-2,4,7,12H,3,5H2,(H,10,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPGOUFNCUZCBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCO)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2369618.png)

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)

![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)